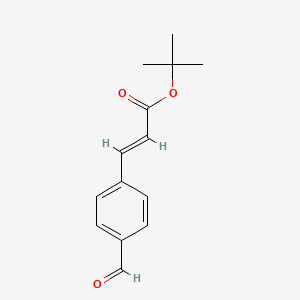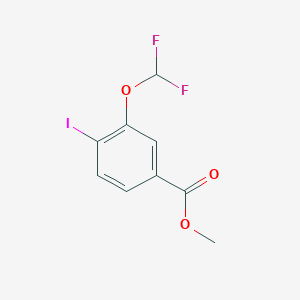![molecular formula C24H24N4O3 B2399653 N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline CAS No. 731802-48-5](/img/structure/B2399653.png)
N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzimidazole and aniline, both of which are important structures in medicinal chemistry . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring and an aniline group. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The aniline group consists of a phenyl group attached to an amino group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the benzimidazole and aniline groups. Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Catalytic Applications in Polymerisation
Compounds related to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline have been studied for their catalytic properties, particularly in the polymerisation of ε-caprolactone. For example, (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes have demonstrated active catalysis towards ring-opening polymerisation, following first-order kinetics and proceeding through a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).
Chemosensor Development
Benzimidazole derivatives have shown high potential in chemosensor technology, particularly for detecting metal ions. A study on anthracene- and pyrene-bearing imidazoles revealed their high selectivity and sensitivity towards Al3+ ions, with applications in imaging intracellular Al3+ ions in living cells. This implies that compounds structurally related to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline could be developed into effective chemosensors for aluminum ions in aqueous solutions and biological systems (Shree et al., 2019).
Antioxidant and DNA-binding Studies
Complexes involving benzimidazole and aniline derivatives have been investigated for their antioxidant activities and DNA-binding capabilities. Silver(I) complexes with bis(benzimidazolyl)aniline derivatives have been studied, showing that these complexes bind to DNA in an intercalation mode and exhibit strong potential to act as scavengers for eliminating radicals. This research highlights the importance of such compounds in therapeutic applications and as potential pharmaceutical agents (Wu et al., 2014).
Molecular Self-Aggregation and Anticancer Activity
The unique structural features of benzimidazole-aniline derivatives, including those similar to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline, have been exploited in studies on molecular self-aggregation and anticancer activity. For instance, water-assisted self-aggregation of benzimidazole and triazole adducts has been observed, with implications for developing anticancer therapies. The structural design encourages hydrogen bonding and π–π stacking interactions, which could influence the bioactivity of these compounds (Sahay & Ghalsasi, 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological activity. Benzimidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-29-21-13-16(14-22(30-2)24(21)31-3)20(28-27-17-9-5-4-6-10-17)15-23-25-18-11-7-8-12-19(18)26-23/h4-14,27H,15H2,1-3H3,(H,25,26)/b28-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAFTDFJHJYFK-RRAHZORUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=N\NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

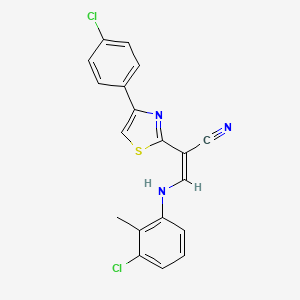
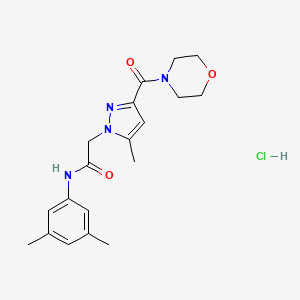
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

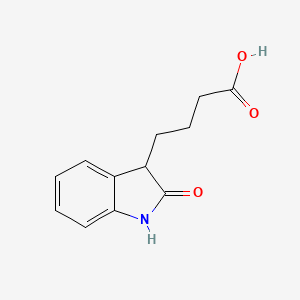
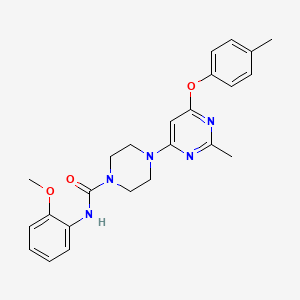
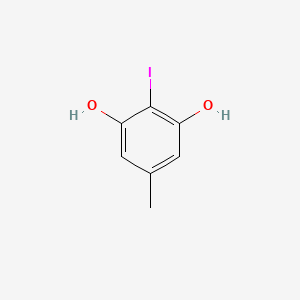
![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)
![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)

